Mal-amide-PEG3-oxyamine
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Overview
Description
Mal-amide-PEG3-oxyamine is a chemical compound that belongs to the class of polyethylene glycol derivatives. It contains a maleimide group, an amide linkage, and an oxyamine group connected through a polyethylene glycol chain. This compound is widely used in bioconjugation and drug delivery systems due to its ability to form stable linkages with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amide-PEG3-oxyamine typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated by reacting with a maleimide derivative to introduce the maleimide group.
Formation of Amide Linkage: The activated polyethylene glycol is then reacted with an amine-containing compound to form the amide linkage.
Introduction of Oxyamine Group: Finally, the oxyamine group is introduced by reacting the intermediate compound with an oxyamine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The compound is then purified using techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Mal-amide-PEG3-oxyamine undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups to form stable thioether linkages.
Oxime Formation: The oxyamine group can react with aldehydes or ketones to form oxime linkages.
Common Reagents and Conditions
Thiol Reagents: Common thiol reagents include cysteine and glutathione.
Aldehyde/Ketone Reagents: Common aldehyde and ketone reagents include formaldehyde and acetone.
Reaction Conditions: Reactions typically occur under mild conditions, such as neutral pH and room temperature.
Major Products
Thioether Linkages: Formed from the reaction of the maleimide group with thiols.
Oxime Linkages: Formed from the reaction of the oxyamine group with aldehydes or ketones.
Scientific Research Applications
Mal-amide-PEG3-oxyamine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the conjugation of proteins and peptides for various biological studies.
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the production of biocompatible materials and surface modifications
Mechanism of Action
The mechanism of action of Mal-amide-PEG3-oxyamine involves its ability to form stable linkages with biomolecules. The maleimide group reacts with thiol groups on proteins or peptides, forming a stable thioether bond. The oxyamine group can react with aldehydes or ketones to form oxime linkages. These reactions enable the compound to be used in targeted drug delivery and bioconjugation applications .
Comparison with Similar Compounds
Similar Compounds
Mal-amide-PEG2-oxyamine: Contains a shorter polyethylene glycol chain.
Mal-PEG-oxyamine: Lacks the amide linkage but contains the maleimide and oxyamine groups
Uniqueness
Mal-amide-PEG3-oxyamine is unique due to its specific combination of functional groups and the length of its polyethylene glycol chain. This combination provides enhanced solubility, stability, and biocompatibility, making it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O7/c16-25-12-11-24-10-9-23-8-7-22-6-4-17-13(19)3-5-18-14(20)1-2-15(18)21/h1-2H,3-12,16H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNOSRYQYURLAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCON |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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